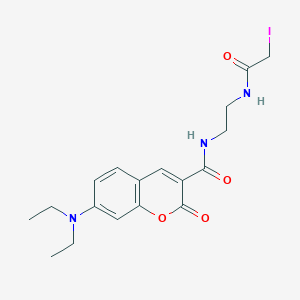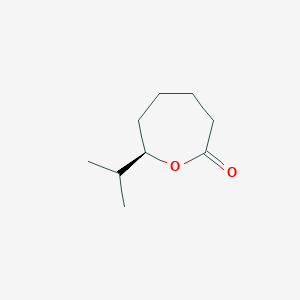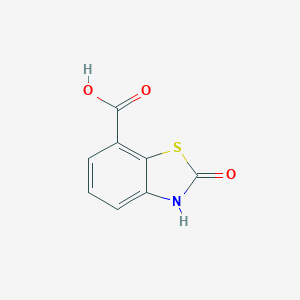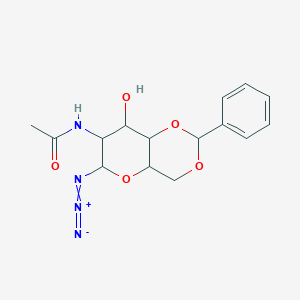
Ácido 2-formiltiofeno-4-borónico
Descripción general
Descripción
2-Formylthiophene-4-boronic acid (2F4BA) is a boronic acid derivative of 2-formylthiophene, a sulfur-containing heterocyclic compound with potential applications in the fields of medicine, biochemistry, and chemical synthesis. 2F4BA has been extensively studied due to its ability to form stable complexes with various molecules and its potential use as a catalyst in biochemical reactions. The unique properties of 2F4BA make it an attractive option for researchers in many scientific fields.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 2-formiltiofeno-4-borónico, se utilizan cada vez más en diversas áreas de investigación . Interaccionan con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto implica el uso de ácidos borónicos para etiquetar moléculas biológicas específicas para su detección o seguimiento .
Manipulación y modificación de proteínas
Los ácidos borónicos se han utilizado para la manipulación y modificación de proteínas . Esto implica el uso de ácidos borónicos para alterar la estructura o función de las proteínas para diversas aplicaciones de investigación .
Tecnologías de separación
Los ácidos borónicos se han utilizado en tecnologías de separación . Esto implica el uso de ácidos borónicos para separar moléculas específicas de una mezcla .
Desarrollo de terapéuticos
Los ácidos borónicos se utilizan en el desarrollo de terapéuticos
Safety and Hazards
Direcciones Futuras
Boronic acids like “2-Formylthiophene-4-boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be converted into a broad range of functional groups . Therefore, the future research directions could involve exploring more applications of “2-Formylthiophene-4-boronic acid” in organic synthesis.
Análisis Bioquímico
Biochemical Properties
2-Formylthiophene-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 2-Formylthiophene-4-boronic acid with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with enzymes and proteins that facilitate these reactions, ensuring efficient and selective bond formation .
Cellular Effects
The effects of 2-Formylthiophene-4-boronic acid on various cell types and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes. For instance, its role in Suzuki-Miyaura coupling reactions could potentially affect cellular metabolism by altering the availability of key metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-Formylthiophene-4-boronic acid exerts its effects through binding interactions with biomolecules, particularly enzymes and proteins involved in catalytic processes. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function, depending on the specific enzymes targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylthiophene-4-boronic acid can change over time due to its stability and degradation properties. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at low temperatures. Prolonged exposure to light and heat can lead to degradation, potentially affecting its efficacy in biochemical reactions. Long-term studies are needed to fully understand its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Formylthiophene-4-boronic acid vary with different dosages in animal models. Low to moderate doses are generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects. High doses may lead to toxicity, manifesting as skin and eye irritation, respiratory issues, and other adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
2-Formylthiophene-4-boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors essential for its biochemical activity. The compound’s boronic acid group can participate in metabolic reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is vital for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Formylthiophene-4-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment. Detailed studies are required to map its localization and understand its functional implications .
Propiedades
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175592-59-3 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















